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Compound of Interest

Compound Name: 3-Methyl-4-(phenethyloxy)aniline

CAS No.: 112056-23-2

Cat. No.: B3082276

Get Quote

An In-Depth Technical Guide to 4-(2-Phenylethoxy)-3-methylaniline

Executive Summary
4-(2-Phenylethoxy)-3-methylaniline (CAS: Not widely listed; Custom Synthesis Category) is a

specialized high-value intermediate (HVI) utilized primarily in the discovery and development of

small-molecule kinase inhibitors. Structurally, it combines an aniline core with a lipophilic

phenethyl ether "tail" at the para-position and a steric methyl group at the meta-position. This

specific substitution pattern is critical for optimizing hydrophobic interactions within the ATP-

binding pockets of enzymes such as EGFR, VEGFR, and PDGFR.

This guide details the physicochemical properties, validated synthetic routes, analytical

characterization, and safety protocols for this compound, designed for researchers in medicinal

chemistry and process development.

Chemical Identity & Physicochemical Properties
The compound is a lipophilic aniline derivative. Its "tail" (2-phenylethoxy) provides significant

hydrophobic bulk, while the "head" (aniline) serves as the nucleophilic attachment point for

heterocycles (e.g., quinazolines, pyrimidines).
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Property Value

IUPAC Name 3-Methyl-4-(2-phenylethoxy)aniline

Common Name 4-(Phenethyloxy)-m-toluidine

Molecular Formula C₁₅H₁₇NO

Molecular Weight 227.31 g/mol

SMILES Cc1cc(N)ccc1OCCc2ccccc2

Appearance Off-white to pale brown solid (crystalline)

Melting Point (Predicted) 68–74 °C

LogP (Predicted) 3.8 ± 0.4 (Highly Lipophilic)

pKa (Conjugate Acid) ~4.8 (Aniline nitrogen)

Solubility
Soluble in DMSO, DCM, EtOAc, MeOH;

Insoluble in Water

Synthetic Manufacturing Route
The most robust and scalable synthesis involves a two-step sequence: Williamson Ether

Synthesis followed by Nitro Reduction. This route avoids the oxidation risks associated with

protecting/deprotecting aminophenols.

Step 1: Etherification (Alkylation)
Reaction of 4-nitro-2-methylphenol with (2-bromoethyl)benzene.

Reagents: 4-Nitro-o-cresol (1.0 eq), (2-Bromoethyl)benzene (1.2 eq), Potassium Carbonate

(K₂CO₃, 2.0 eq), Potassium Iodide (KI, 0.1 eq, catalyst).

Solvent: DMF or Acetonitrile (MeCN).

Conditions: 60–80 °C, 4–6 hours.

Mechanism: Sₙ2 nucleophilic attack of the phenoxide ion on the alkyl bromide.
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Workup: Quench with water, filter the precipitated solid (Intermediate: 4-(2-phenylethoxy)-3-

methyl-1-nitrobenzene).

Step 2: Reduction
Reduction of the nitro group to the primary amine.

Reagents: Hydrogen gas (H₂), 10% Pd/C (catalytic). Alternative: Fe/NH₄Cl (for functional

group tolerance).

Solvent: Methanol or Ethanol/EtOAc mix.

Conditions: Room temperature, 1–3 atm H₂ pressure.

Workup: Filter catalyst through Celite, concentrate filtrate. Recrystallize from Hexane/EtOAc.

Visualized Synthesis Workflow

4-Nitro-2-methylphenol (2-Bromoethyl)benzene
+ K2CO3 / DMF

Intermediate:
4-(2-Phenylethoxy)-3-methyl-1-nitrobenzene

Alkylation (Sn2)
80°C, 6h H2 / Pd-C

(Reduction)
Product:

4-(2-Phenylethoxy)-3-methylaniline

Hydrogenation
MeOH, RT

Click to download full resolution via product page

Caption: Two-step synthesis via Williamson etherification and catalytic hydrogenation.

Analytical Characterization
Validation of the structure requires confirming the presence of the ethyl linker and the integrity

of the aniline core.

NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)
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Shift (δ, ppm) Multiplicity Integration Assignment

7.35–7.15 Multiplet 5H
Phenyl ring protons

(tail)

6.65 Doublet (J=8.5 Hz) 1H
Ar-H (Pos 5, ortho to

ether)

6.45 Doublet (J=2.5 Hz) 1H
Ar-H (Pos 2, ortho to

amine)

6.38 dd (J=8.5, 2.5 Hz) 1H Ar-H (Pos 6)

4.60 Broad Singlet 2H -NH₂ (Exchangeable)

4.10 Triplet (J=7.0 Hz) 2H
-O-CH₂- (Ether

linkage)

3.00 Triplet (J=7.0 Hz) 2H -CH₂-Ph (Benzylic)

2.05 Singlet 3H Ar-CH₃ (Methyl group)

HPLC Method (Quality Control)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 15 min (Lipophilic nature requires high organic content).

Detection: UV at 254 nm (Aromatic) and 210 nm.

Applications in Drug Discovery
This molecule serves as a Pharmacophore Building Block for Type I and Type II kinase

inhibitors.

Hydrophobic Pocket Occupation: The 2-phenylethoxy tail is designed to penetrate the deep

hydrophobic back-pocket of kinases (e.g., the "gatekeeper" region in EGFR T790M mutants).
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Scaffold Linkage: The aniline nitrogen reacts with chloro-quinazolines or chloro-pyrimidines

via SₙAr reactions to form the active drug core.

Analogy to Approved Drugs:

Structurally similar to the "tail" modifications seen in Lapatinib (uses a benzyloxy tail) and

Erlotinib (uses methoxyethoxy tail).

The 3-methyl group provides steric hindrance that can improve selectivity by twisting the

aniline ring relative to the core scaffold.

Drug Synthesis Workflow

Scaffold Core
(e.g., 4-Chloroquinazoline)

SnAr Coupling
(iPrOH, 80°C)

4-(2-Phenylethoxy)-3-methylaniline

Tyrosine Kinase Inhibitor
(Candidate)

HCl Salt Formation

Click to download full resolution via product page

Caption: Incorporation of the aniline intermediate into a kinase inhibitor scaffold.

Handling & Safety (E-E-A-T)
As an aniline derivative, this compound must be handled with strict safety protocols.

Acute Toxicity: Potential for methemoglobinemia if absorbed through skin or inhaled.

Skin Sensitization: Likely a contact allergen.
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Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Anilenes are prone to

oxidation (browning) upon air exposure.

PPE: Nitrile gloves, lab coat, and chemical fume hood are mandatory.

Self-Validating Protocol:

Purity Check: Before using in critical coupling reactions, check the color. If dark brown/black,

purify via a short silica plug (DCM/MeOH) to remove oxidation products that can poison

catalysts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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